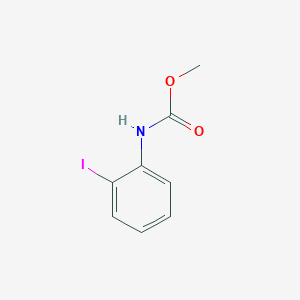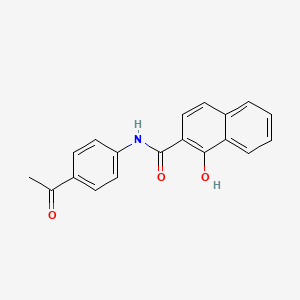
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by its unique structure, which includes a naphthalene ring system substituted with a hydroxyl group and a carboxamide group, as well as a phenyl ring substituted with an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-acetylphenylamine with 1-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The acetyl group on the phenyl ring can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Aplicaciones Científicas De Investigación
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Acetylphenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a hydroxyl group.
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(4-Acetylphenyl)-1-hydroxy-2-naphthamide: Similar structure but with a different substitution pattern on the naphthalene ring.
Uniqueness
N-(4-Acetylphenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group on the naphthalene ring and an acetyl group on the phenyl ring makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
108478-69-9 |
|---|---|
Fórmula molecular |
C19H15NO3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H15NO3/c1-12(21)13-6-9-15(10-7-13)20-19(23)17-11-8-14-4-2-3-5-16(14)18(17)22/h2-11,22H,1H3,(H,20,23) |
Clave InChI |
OFROMVJITMZEPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


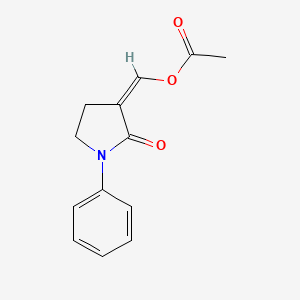

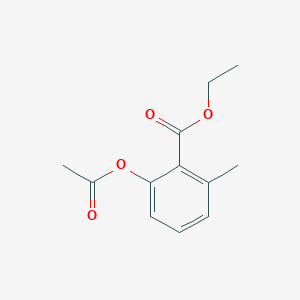
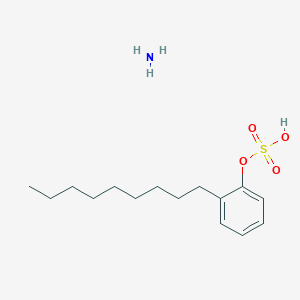
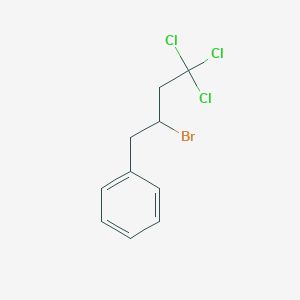


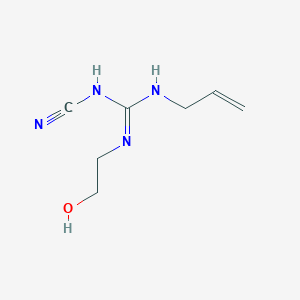
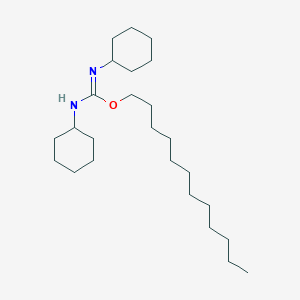

![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
